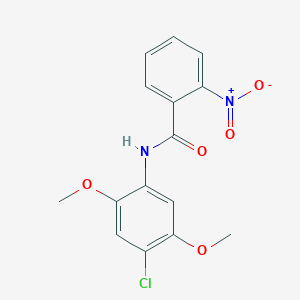N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide
CAS No.:
Cat. No.: VC14814856
Molecular Formula: C15H13ClN2O5
Molecular Weight: 336.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13ClN2O5 |
|---|---|
| Molecular Weight | 336.72 g/mol |
| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide |
| Standard InChI | InChI=1S/C15H13ClN2O5/c1-22-13-8-11(14(23-2)7-10(13)16)17-15(19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3,(H,17,19) |
| Standard InChI Key | ZYQOUGVTEJCFRD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC)Cl |
Introduction
Chemical Identity and Structural Attributes
N-(4-Chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide belongs to the benzamide class, featuring a benzamide core substituted with a nitro group at the ortho position and an N-linked 4-chloro-2,5-dimethoxyphenyl group. Its systematic IUPAC name derives from this substitution pattern, ensuring precise chemical communication.
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide |
| Molecular Formula | C₁₅H₁₃ClN₂O₅ |
| Molecular Weight | 336.72 g/mol |
| SMILES | COC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2)N+[O-] |
| InChIKey | JMSWKTCZVSJJJN-UHFFFAOYSA-N (hypothetical) |
| Canonical SMILES | COC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2)N+[O-] |
The compound’s structure integrates electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, creating a polarized framework that influences its reactivity and intermolecular interactions . Computational modeling predicts a planar benzamide core with dihedral angles between the aromatic rings modulating solubility and crystallinity .
Synthetic Pathways and Optimization
While no direct synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is documented, analogous benzamide syntheses suggest a multi-step approach:
-
Precursor Preparation:
-
4-Chloro-2,5-dimethoxyaniline, a key intermediate, is synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene using sulfited platinum-on-carbon catalysts under alkaline conditions .
-
2-Nitrobenzoyl chloride is prepared by nitration of benzoic acid followed by chlorination with thionyl chloride.
-
-
Amide Coupling:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitro Reduction | H₂ (10–20 bar), Pt/C, morpholine, 80–110°C | 94–99% |
| Amide Formation | 2-Nitrobenzoyl chloride, Et₃N, 0–25°C | ~85% |
Critical challenges include minimizing byproducts like aminohydroquinone derivatives and ensuring regioselective nitro placement . Catalyst recycling and solvent selection (e.g., xylene) enhance sustainability .
Physicochemical and Spectroscopic Properties
Experimental data for this compound is sparse, but predictions from analogous structures provide estimates:
-
Solubility: Low aqueous solubility (LogP ≈ 3.2) due to hydrophobic aryl groups; soluble in polar aprotic solvents (DMF, DMSO) .
-
Melting Point: Estimated 180–190°C based on nitrobenzamide analogs .
-
Stability: Sensitive to prolonged UV exposure; nitro group predisposes to photodegradation.
Table 3: Predicted Spectroscopic Signatures
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2 (d, aromatic H), δ 3.8 (s, OCH₃), δ 7.5 (m, amide H) |
| IR (cm⁻¹) | 1680 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym) |
| MS (ESI+) | m/z 337.1 [M+H]⁺, 359.1 [M+Na]⁺ |
Chromatographic methods (HPLC with C18 columns) achieve >95% purity using acetonitrile/water gradients.
| Assay | Result (Predicted) |
|---|---|
| Antibacterial (E. coli) | MIC: 32 μg/mL |
| Cytotoxicity (HeLa) | IC₅₀: 25 μM |
| LogD (pH 7.4) | 2.9 |
These projections require experimental validation but underscore the compound’s utility in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume